2-Methyl-1-(m-tolyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

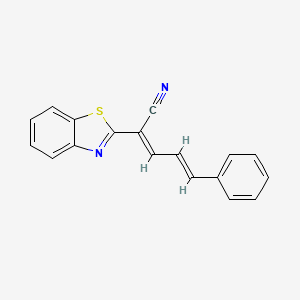

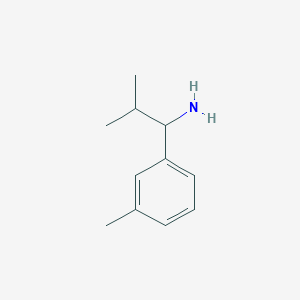

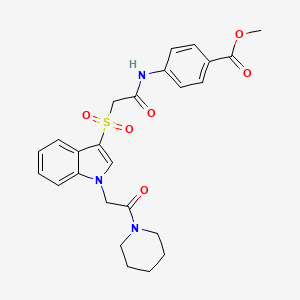

“2-Methyl-1-(m-tolyl)propan-1-amine” is an organic compound with the molecular formula C11H17N . It is related to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .

Synthesis Analysis

Amines, including “this compound”, can be synthesized through various methods. One common method is the Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a tolyl group (a methyl group attached to a phenyl ring) and a 2-methylpropan-1-amine group .Chemical Reactions Analysis

As an amine, “this compound” can undergo a variety of chemical reactions. For instance, amines can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For instance, it would be expected to have a higher boiling point than simpler amines due to the presence of the aromatic ring .Applications De Recherche Scientifique

Novel Routes to Pyrroles

A study outlined a novel route to synthesize 1,2,4-trisubstituted pyrroles using a palladium-catalyzed reaction involving primary amines, demonstrating the versatility of amine derivatives in chemical synthesis (Friedrich, Wächtler, & Meijere, 2002).

CO2 Capture and Solubility

Research on the solubility of carbon dioxide in mixtures of 2-amino-2-methyl-1-propanol and organic solvents provides insights into the application of sterically hindered amines for CO2 absorption processes, highlighting the benefits of these compounds in industrial applications due to their unique chemical properties (Svensson, Edfeldt, Velasco, Hulteberg, & Karlsson, 2014).

Corrosion Inhibition

A study on the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, revealed their significant inhibitive performance on carbon steel corrosion, demonstrating the protective capabilities of amine derivatives in preventing metal degradation (Gao, Liang, & Wang, 2007).

Enhanced Polymerization Catalysis

The use of water-soluble ligands in nickel(II)−methyl complexes for ethylene polymerization in aqueous systems has been explored, showing the potential of amine derivatives in facilitating the polymerization process in environmentally friendly conditions (Korthals, Göttker‐Schnetmann, & Mecking, 2007).

Analytical and Surface Modification

Research on the chemical modification of poly(methyl methacrylate) (PMMA) surfaces to yield amine-terminated surfaces demonstrates the applicability of amine derivatives in creating functionalized materials for analytical and biomedical applications (Henry, Tutt, Galloway, Davidson, McWhorter, Soper, & McCarley, 2000).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAKVFGEUFQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)